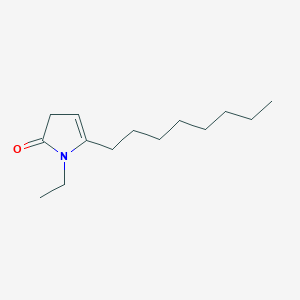
1-Ethyl-5-octyl-1,3-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-octyl-1,3-dihydro-2H-pyrrol-2-one is a heterocyclic compound belonging to the pyrrolone family. Pyrrolones are five-membered lactams that exhibit a wide range of biological activities and are of significant interest in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-Ethyl-5-octyl-1,3-dihydro-2H-pyrrol-2-one involves several steps. One common method includes the reaction of an appropriate amine with a suitable carboxylic acid derivative under controlled conditions. For instance, the reaction of 1-octylamine with ethyl acetoacetate in the presence of a base can yield the desired pyrrolone derivative . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using catalysts or specific solvents to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
1-Ethyl-5-octyl-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
1-Ethyl-5-octyl-1,3-dihydro-2H-pyrrol-2-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Ethyl-5-octyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
1-Ethyl-5-octyl-1,3-dihydro-2H-pyrrol-2-one can be compared with other pyrrolone derivatives, such as:
Propriétés
Numéro CAS |
80444-72-0 |
|---|---|
Formule moléculaire |
C14H25NO |
Poids moléculaire |
223.35 g/mol |
Nom IUPAC |
1-ethyl-5-octyl-3H-pyrrol-2-one |
InChI |
InChI=1S/C14H25NO/c1-3-5-6-7-8-9-10-13-11-12-14(16)15(13)4-2/h11H,3-10,12H2,1-2H3 |
Clé InChI |
GDIKAJVMDPQNMM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CCC(=O)N1CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


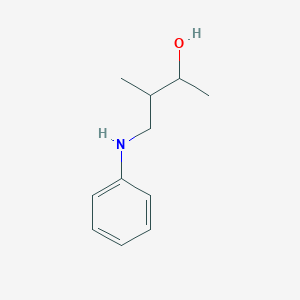


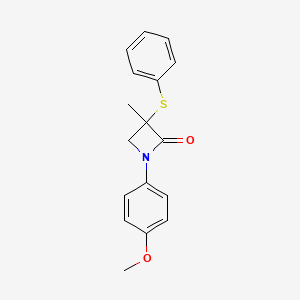
![4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid](/img/structure/B14409995.png)

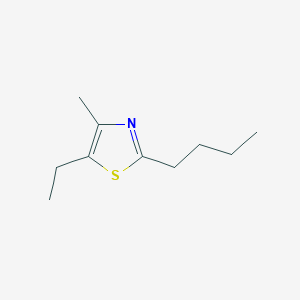
![1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one)](/img/structure/B14410015.png)
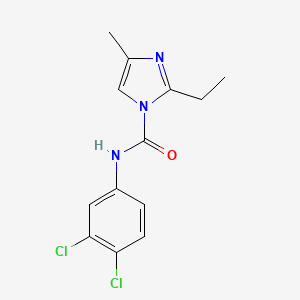

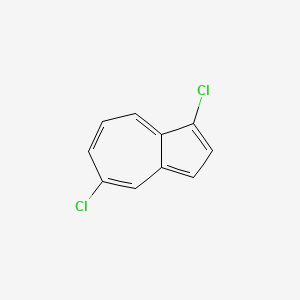
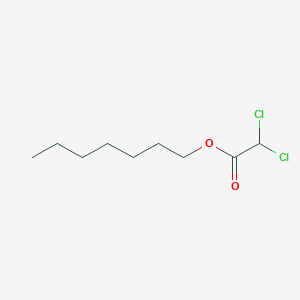
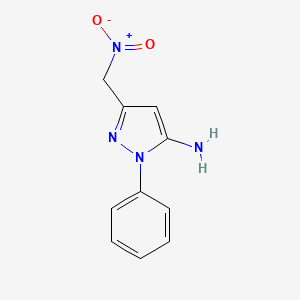
![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)
